molecular formula C5F11I B042553 Pentane, 1,1,1,2,2,3,3,4,4,5,5-undecafluoro-5-iodo- CAS No. 638-79-9

Pentane, 1,1,1,2,2,3,3,4,4,5,5-undecafluoro-5-iodo-

Cat. No. B042553
CAS RN: 638-79-9
M. Wt: 395.94 g/mol
InChI Key: KCEJJSGJNCSQFI-UHFFFAOYSA-N
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Patent
US07897823B2

Procedure details

1,1,1,2,2,3,3,4,4,5,5-Undecafluoroheptane (CF3CF2CF2CF2CF2CH2CH3) may be prepared by reaction of 1,1,1,2,2,3,3,4,4,5,5-undecafluoro-5-iodo-pentane with ethylene to give 1,1,1,2,2,3,3,4,4,5,5-undecafluoro-7-iodo-heptane followed by zinc reduction in an acid such as HCl or acetic acid.
Name
1,1,1,2,2,3,3,4,4,5,5-Undecafluoroheptane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:18])([F:17])[C:3]([F:16])([F:15])[C:4]([F:14])([F:13])[C:5]([F:12])([F:11])[C:6]([F:10])([F:9])[CH2:7][CH3:8].FC(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)[I:25].C=C>>[F:1][C:2]([F:17])([F:18])[C:3]([F:15])([F:16])[C:4]([F:13])([F:14])[C:5]([F:11])([F:12])[C:6]([F:10])([F:9])[CH2:7][CH2:8][I:25]

Inputs

Step One
Name
1,1,1,2,2,3,3,4,4,5,5-Undecafluoroheptane
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(C(C(C(CC)(F)F)(F)F)(F)F)(F)F)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(C(C(C(I)(F)F)(F)F)(F)F)(F)F)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC(C(C(C(C(CCI)(F)F)(F)F)(F)F)(F)F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.